Manganese oxalate Manganese oxalate
Brand Name: Vulcanchem
CAS No.: 6556-16-7
VCID: VC5522990
InChI: InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2
SMILES: C(=O)(C(=O)[O-])[O-].[Mn+2]
Molecular Formula: C2H6MnO6
Molecular Weight: 181.00 g/mol

Manganese oxalate

CAS No.: 6556-16-7

Cat. No.: VC5522990

Molecular Formula: C2H6MnO6

Molecular Weight: 181.00 g/mol

* For research use only. Not for human or veterinary use.

Manganese oxalate - 6556-16-7

Specification

CAS No. 6556-16-7
Molecular Formula C2H6MnO6
Molecular Weight 181.00 g/mol
IUPAC Name manganese;oxalic acid;dihydrate
Standard InChI InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2
Standard InChI Key VOEZDMCKEMNFOS-UHFFFAOYSA-N
SMILES C(=O)(C(=O)[O-])[O-].[Mn+2]
Canonical SMILES C(=O)(C(=O)O)O.O.O.[Mn]

Introduction

Fundamental Characterization of Manganese Oxalate

Chemical Identity and Natural Occurrence

Manganese oxalate exists as a coordination compound where manganese ions (Mn²⁺) are chelated by oxalate anions (C₂O₄²⁻). The anhydrous form crystallizes in the orthorhombic system with space group P2₁2₁2₁ and lattice parameters a = 0.6262 nm, b = 1.3585 nm, and c = 0.6091 nm . Natural specimens, identified as Lindbergite, typically occur in Mn-rich geological formations subjected to low-temperature hydrothermal activity . X-ray diffraction analyses of synthetic samples reveal isostructural relationships with other transition metal oxalates, though with distinct Mn-O bond lengths averaging 2.11–2.12 Å .

Table 1: Fundamental Properties of Manganese Oxalate

PropertyValueSource
CAS Number110580-21-7
Molecular Weight142.96 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Solubility Product (Ksp)6.8 × 10⁻⁵
Density2.56 g/cm³ (calculated)

Hydration States and Phase Transitions

The compound exhibits remarkable hydration versatility, forming both dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) phases. Thermal analysis shows stepwise dehydration: the dihydrate loses crystallization water at 100–150°C, while the trihydrate undergoes partial dehydration at 70–80°C before complete anhydrous conversion at 150°C . In situ Raman spectroscopy studies reveal that dehydration proceeds through an amorphous intermediate phase, with structural water molecules acting as hydrogen-bond donors to stabilize the crystalline lattice .

Synthesis and Structural Engineering

Solvent-Controlled Morphogenesis

Advanced synthesis strategies utilize mixed solvent systems to tailor particle morphology. In ethylene glycol-dimethyl sulfoxide (EG-DMSO) mixtures, the high viscosity (η = 16.1 cP at 40°C) and low dielectric constant (ε = 31.2) favor anisotropic growth, yielding mesoporous nanorods with BET surface areas of 89 m²/g . Comparative studies in aqueous and ethanolic media produce spherical aggregates (50–100 nm) and platelet structures (200–500 nm), respectively .

Table 2: Solvent Effects on Manganese Oxalate Morphology

Solvent SystemMorphologySurface Area (m²/g)Pore Size (nm)
H₂O-DMSOSpherical Aggregates354.2
EtOH-DMSOHexagonal Platelets425.8
EG-DMSOMesoporous Nanorods8912.4

Biological Synthesis Pathways

The fungus Aspergillus niger demonstrates remarkable capability in biomineralizing manganese oxalate through extracellular oxalic acid secretion. When cultivated on kutnohorite (Ca,Mn)CO₃ substrates, fungal metabolism induces pH reduction to 2.8–3.2, facilitating Mn²⁺ leaching and subsequent oxalate precipitation . This bio-route produces nanocrystalline Lindbergite (MnC₂O₄·2H₂O) with 30–50 nm particle sizes, offering potential for low-energy ore processing technologies.

Structural and Electronic Properties

Crystalline Architecture

Single-crystal X-ray diffraction reveals three distinct structural motifs:

  • Chain Polymers: Anhydrous MnC₂O₄ features infinite chains of edge-sharing MnO₆ octahedra bridged by oxalate ligands .

  • Layered Networks: Hydrated forms exhibit corrugated layers stabilized by hydrogen-bonding between coordinated water and oxalate oxygen .

  • Framework Structures: Amine-templated variants like [C₄H₈(NH₂)₂][Mn₂(C₂O₄)₃] form 3D frameworks with 8.2 Å channel diameters .

Magnetic Behavior

Density functional theory (DFT) calculations predict antiferromagnetic ordering in anhydrous MnC₂O₄ with a Néel temperature (T_N) of 72 K . Experimental magnetic susceptibility measurements confirm weak ferromagnetic coupling below 50 K, attributed to spin canting in the distorted octahedral Mn²⁺ sites . The calculated magnetic moment (5.92 μB) closely matches the theoretical value for high-spin d⁵ configuration (5.92 μB) .

Thermal and Chemical Reactivity

Surface Reactivity

The (001) crystal face demonstrates preferential reactivity in acid media (k = 3.4 × 10⁻³ min⁻¹ at pH 3), dissolving via proton-assisted ligand displacement . In contrast, alkaline conditions (pH >10) induce oxidative dissolution, generating soluble MnO₄⁻ species through a four-electron transfer process .

MaterialCapacity (mA h g⁻¹)Cycle Stability (%)
MnC₂O₄ Nanorods838 (120 cycles)83
Commercial Graphite372>99
Mn₃O₄ Nanoparticles65072

Supercapacitor Applications

Asymmetric supercapacitors pairing MnC₂O₄ with activated carbon demonstrate:

  • Specific capacitance: 312 F/g at 1 A/g

  • Energy density: 48 Wh/kg

  • Power density: 8 kW/kg
    These metrics surpass conventional MnO₂-based devices by 40–60%, attributed to the oxalate matrix's enhanced ionic conductivity .

Environmental and Biological Interactions

Biogeochemical Cycling

Field studies in Mn-rich soils show Aspergillus niger colonies can precipitate up to 15 g/m² of manganese oxalate annually . This biomineralization follows first-order kinetics (k = 0.12 day⁻¹) and is optimized at 28°C with glucose as carbon source . The process effectively immobilizes mobile Mn²⁺, reducing soil toxicity by 60–80% in contaminated sites.

Photocatalytic Activity

MnC₂O₄/ZnO heterojunctions demonstrate 92% methylene blue degradation under visible light (λ >420 nm), outperforming pure ZnO by 300% . The oxalate ligand acts as electron mediator, facilitating charge separation with quantum efficiency Φ = 0.38.

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